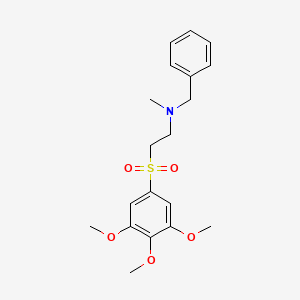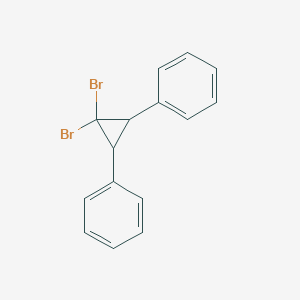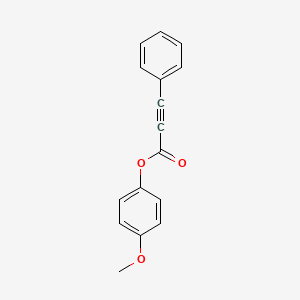
Methyl 4-(acetyloxy)-3-methylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of an ester group and an acetyloxy group attached to a butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-hydroxy-3-methylbut-3-enoate using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Methyl 4-(acetyloxy)-3-methylbut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 4-(acetyloxy)-3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester and acetyloxy groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-3-methylbut-3-enoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 4-(methoxy)-3-methylbut-3-enoate: Contains a methoxy group instead of an acetyloxy group, resulting in different chemical properties.
Uniqueness
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is unique due to the presence of both ester and acetyloxy groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
| 95411-48-6 | |
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(4-8(10)11-3)5-12-7(2)9/h5H,4H2,1-3H3 |
Clave InChI |
XKFLIASVDWIBFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=COC(=O)C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
